N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-12-10-18(21-28-12)22-29(24,25)15-5-3-14(4-6-15)20-19(23)13-2-7-16-17(11-13)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOFRPCREAQBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of sulfamoyl derivatives that have been studied for various pharmacological effects, including antibacterial, antifungal, and anticancer activities. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 502.55 g/mol. The structure includes a benzo[d]dioxine core, which is known for its diverse biological properties.
Antibacterial Activity
Sulfamoyl compounds have demonstrated significant antibacterial properties. In studies involving similar compounds, the presence of the sulfamoyl group has been linked to inhibition of bacterial growth. For instance, derivatives with similar structural features were tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 25 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Sulfamoyl derivative A | E. coli | 6.25 |
| Sulfamoyl derivative B | S. aureus | 25 |
Antifungal Activity
The compound's antifungal activity has also been explored, particularly against strains like Aspergillus niger. In vitro tests showed that certain sulfamoyl derivatives exhibited antifungal effects at concentrations as low as 1 µg/mL .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Sulfamoyl derivative A | A. niger | 1 |
| Sulfamoyl derivative B | A. oryzae | 1 |
Anticancer Activity
Recent studies have investigated the anticancer potential of sulfamoyl compounds on various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa). The antiproliferative activity was assessed using MTT assays, revealing IC50 values ranging from 0.50 to 7.10 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.50 |
| Compound B | HeLa | 1.00 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with sulfamoyl groups often inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
- Cell Cycle Arrest : Anticancer activities may be attributed to the induction of cell cycle arrest and apoptosis in malignant cells.
Case Studies
Several studies have highlighted the efficacy of sulfamoyl derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study evaluating the antibacterial activity of various sulfamoyl compounds found that specific derivatives showed enhanced activity against resistant strains of bacteria .
- Antifungal Trials : Clinical trials indicated that certain formulations containing sulfamoyl derivatives were effective in treating fungal infections resistant to conventional antifungals .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. The structural components of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide suggest that it may exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- In vitro Studies : Research has indicated that compounds with similar structural frameworks demonstrate significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40. For example, a related compound exhibited percent growth inhibitions of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
- Mechanistic Insights : The mechanism of action appears to involve apoptosis induction in cancer cells, which is a critical pathway for anticancer activity. Compounds that incorporate sulfonamide and isoxazole moieties are noted for their ability to disrupt cellular processes leading to cancer cell death .
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps that can be optimized for yield and purity.
Synthesis Pathway
- Starting Materials : The synthesis begins with the appropriate sulfonamide derivatives and isoxazole precursors.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form the benzo[dioxine] structure.
- Purification : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
ADME Studies
- Absorption : Preliminary data suggest favorable absorption characteristics due to its molecular structure.
- Distribution : The compound's lipophilicity may enhance its distribution within biological systems.
- Metabolism : Investigations into metabolic pathways are ongoing to determine how the compound is processed in vivo.
- Excretion : Understanding excretion routes will aid in assessing potential toxicity and side effects.
Potential Therapeutic Uses
Beyond anticancer applications, there is growing interest in exploring other therapeutic areas where this compound might be beneficial:
Infectious Diseases
The sulfonamide component suggests potential use as an antimicrobial agent. Research into similar compounds has shown efficacy against bacterial infections, warranting further exploration of this compound's spectrum of activity .
Neurological Disorders
Given the structural similarities with other pharmacologically active compounds, there may be potential applications in treating neurological disorders. Compounds with isoxazole rings have been investigated for their neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions. For example:
- Step 1 : React 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with 4-aminophenylsulfonamide derivatives using coupling agents like HBTU or HATU in DMF .
- Step 2 : Introduce the 5-methylisoxazole-3-sulfamoyl group via nucleophilic substitution under basic conditions (e.g., NaH in THF) .
- Optimization : Reaction yields (18–73%) depend on solvent choice (DMSO or DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm aromatic protons (δ 7.2–7.5 ppm), sulfonamide NH (δ ~10.3 ppm), and isoxazole methyl groups (δ ~2.2 ppm) .
- HRMS : For molecular ion validation (e.g., [M+H]+ calculated vs. observed mass accuracy < 2 ppm) .
- HPLC : To assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Start with:
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or urease using colorimetric assays (e.g., Ellman’s reagent for AChE) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Methodological Answer :
- Modifications : Replace the 5-methylisoxazole moiety with other heterocycles (e.g., thiazole) to evaluate changes in binding affinity .
- Functional Groups : Introduce electron-withdrawing groups (e.g., -CF3) to the benzodioxine ring to enhance metabolic stability .
- Assays : Compare IC50 values in enzyme inhibition or cellular cytotoxicity models (e.g., mitochondrial assays in C57BL6/J mouse liver mitochondria) .
Q. How should contradictory data in biological activity be resolved?
- Methodological Answer :
- Replicate Experiments : Ensure consistency across ≥3 independent trials under standardized conditions (e.g., 1% DMSO in assays) .
- Mechanistic Studies : Use techniques like isothermal titration calorimetry (ITC) to validate target engagement or RNA-seq to identify off-target effects .
- Control Compounds : Include known inhibitors (e.g., Huperzine for AChE) to benchmark activity .
Q. What strategies address poor solubility or bioavailability in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
